
3-Ethylxanthine
Descripción
Historical Context and Significance of Xanthine Derivatives in Academic Investigation
The study of xanthines traces back to the early 19th century with the isolation of xanthine itself in 1817 scispace.com. The discovery and characterization of its naturally occurring methylated derivatives—caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine)—from common sources like tea, coffee, and cocoa further cemented their importance oup.comnih.govbiointerfaceresearch.comnih.gov. These methylxanthines were recognized early on for their physiological effects, acting as stimulants, diuretics, and bronchodilators scispace.combiointerfaceresearch.comnih.govnih.gov.
Academically, xanthine derivatives have been pivotal in understanding fundamental biological processes. Their ability to interact with adenosine receptors and inhibit phosphodiesterase (PDE) enzymes has provided crucial insights into cellular signaling pathways, neurotransmission, and smooth muscle function biointerfaceresearch.comnih.govnih.govgoogle.comosti.gov. This versatility has led to their widespread application in medicinal chemistry, with numerous xanthine-based compounds commercialized for a range of therapeutic uses, including asthma management, cardiovascular conditions, and central nervous system disorders scispace.comoup.combiointerfaceresearch.comnih.govnih.gov. The xanthine nucleus is considered a "privileged structure" in drug discovery due to its inherent biological activity and amenability to diverse chemical modifications oup.comnih.govnih.gov.
Overview of Research Directions for Xanthine Derivatives, with Specific Emphasis on 3-Ethylxanthine
Research into xanthine derivatives continues to expand, driven by the pursuit of novel therapeutic agents with improved selectivity and efficacy. Current research directions encompass:
Adenosine Receptor Modulation: Developing selective antagonists or agonists for specific adenosine receptor subtypes (A1, A2A, A2B, A3) to target neurological disorders, cardiovascular diseases, and inflammatory conditions oup.combiointerfaceresearch.comnih.govnih.govgoogle.com.
Enzyme Inhibition: Investigating derivatives as potent and selective inhibitors of enzymes like phosphodiesterases (PDEs) for applications in respiratory diseases and other conditions where cyclic nucleotide signaling is modulated biointerfaceresearch.comnih.govgoogle.comosti.govvulcanchem.com.
Anticancer Agents and Adjuvants: Synthesizing and evaluating xanthine derivatives for their cytotoxic, antiproliferative, and chemopreventive properties against various cancers oup.combiointerfaceresearch.comnih.govgoogle.comvulcanchem.comnih.gov.
Neuroprotection and CNS Activity: Exploring their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as their roles as stimulants and antidepressants oup.combiointerfaceresearch.comnih.gov.
Anti-inflammatory and Immunomodulatory Effects: Designing compounds that can modulate inflammatory pathways, relevant for conditions like asthma and autoimmune diseases oup.combiointerfaceresearch.comnih.govgoogle.com.
Specific Emphasis on this compound:
This compound (CAS No. 41078-01-7) is a specific xanthine derivative that has attracted attention, particularly in the context of structure-activity relationship (SAR) studies for anticancer agents. Research has indicated that modifications at the N3 position, such as the introduction of an ethyl group, can significantly influence the biological activity of xanthine compounds. Studies have explored this compound (identified as NY 457) for its potential to inhibit neoplastic transformation, suggesting a promising avenue for anticancer drug development oup.comlookchem.com. Its chemical properties and synthetic accessibility also make it a valuable compound for further pharmacological investigation google.comresearchgate.net.
Rationale for In-Depth Academic Inquiry into this compound
The rationale for focusing academic inquiry on this compound stems from several key observations:
Promising Anticancer Potential: Preliminary in vitro studies have demonstrated that this compound exhibits significant inhibitory effects on epidermal growth factor (EGF)-induced neoplastic transformation in specific cell lines oup.comlookchem.com. This finding positions it as a potential chemopreventive agent and warrants further investigation into its mechanisms of action and therapeutic applicability in oncology.
Structure-Activity Relationship Insights: As a derivative with an ethyl group at the N3 position, this compound contributes to understanding how structural modifications on the xanthine scaffold impact biological activity. SAR studies suggest that the nature and length of alkyl substituents at positions like N3 can critically influence potency, making this compound a valuable model compound for designing more effective xanthine-based therapeutics oup.comlookchem.com.
Chemical Accessibility and Characterization: this compound possesses well-defined chemical properties, including a specific molecular weight, melting point, and solubility profile google.com. Its synthetic routes are established, allowing for its reliable preparation and further derivatization, which is crucial for detailed pharmacological and toxicological evaluations google.comresearchgate.net.
Foundation for Novel Drug Development: The broad therapeutic potential of the xanthine scaffold, coupled with specific promising results for this compound in areas like cancer chemoprevention, provides a strong basis for in-depth academic research. Such inquiry could lead to the discovery of novel drug candidates or a deeper understanding of xanthine-mediated biological processes.
Propiedades
IUPAC Name |
3-ethyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-11-5-4(8-3-9-5)6(12)10-7(11)13/h3H,2H2,1H3,(H,8,9)(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUCSVCIIQRSNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)NC1=O)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325667 | |
Record name | 3-ethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41078-01-7 | |
Record name | NSC515505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethylxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80325667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1H-purine-2,6(3H,7H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational Chemistry and Molecular Modeling Studies of 3-ethylxanthine
Quantum Chemical Calculations on Xanthine Derivatives
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are standard for studying xanthine derivatives, offering high accuracy in predicting their physicochemical properties.
Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. taltech.eepjbmb.org.pk For xanthine derivatives, this analysis is crucial for understanding their inherent stability and the preferred orientation of their substituents.
The conformational space of 3-Ethylxanthine is explored to identify its most energetically favorable conformers. This process typically involves rotating the flexible ethyl group attached at the N3 position. Computational methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and particularly Density Functional Theory (DFT) with functionals like B3LYP are widely used. mdpi.comnih.gov These calculations are performed with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), which define the mathematical functions used to describe the electron orbitals. nih.govresearchgate.net The optimization process yields critical data on bond lengths, bond angles, and dihedral angles for the lowest-energy structure. pjbmb.org.pk For instance, studies on related xanthines have successfully used methods like MM+ molecular mechanics for initial optimization, followed by semi-empirical methods to achieve the lowest energy state before more intensive DFT calculations. nih.gov
Parameter | Bond/Angle | Typical Calculated Value |
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Bond Length | N1-C2 | 1.38 Å |
Bond Length | C2=O2 | 1.22 Å |
Bond Length | N3-C4 | 1.39 Å |
Bond Length | C4-C5 | 1.38 Å |
Bond Length | C5=C6 | 1.45 Å |
Bond Length | C6=O6 | 1.24 Å |
Bond Angle | C2-N3-C4 | 125.0° |
Bond Angle | N3-C4-C5 | 128.5° |
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.comfaccts.de This is a standard procedure in computational chemistry for characterizing molecules. youtube.comhopto.org
Calculations using DFT methods (e.g., B3LYP/6-311+G**) provide a set of normal vibrational modes, each with a corresponding frequency and intensity. niscpr.res.in These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov For xanthine derivatives, specific vibrational modes can be assigned to the stretching and bending of characteristic functional groups, such as the C=O groups in the pyrimidine ring, N-H bonds, and the deformations of the imidazole and pyrimidine rings. aip.orgmdpi.com For this compound, this analysis would also characterize the vibrations associated with the ethyl substituent.
Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
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ν(N-H) | ~3400-3500 | N-H stretching vibrations |
ν(C=O) asym | ~1710-1740 | Asymmetric C=O stretching |
ν(C=O) sym | ~1660-1690 | Symmetric C=O stretching |
δ(Ring) | ~1500-1600 | Pyrimidine and imidazole ring deformations |
Breathing Mode | ~650-750 | Ring breathing vibrations |
The properties of a molecule can be significantly influenced by its environment, particularly in a solvent. Computational models can simulate these effects, providing insight into how this compound would behave in solution. The most common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) and its variations like IEF-PCM and SMD. mdpi.comnih.govacs.org
These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. jlu.edu.cn Calculations performed with these models can predict how the electronic and structural properties of xanthine derivatives change from the gas phase to a polar solvent like water or a nonpolar one. aip.orgnih.gov Key parameters such as the molecule's dipole moment, the energies of its frontier molecular orbitals (HOMO and LUMO), and specific bond lengths are altered by solute-solvent interactions. squ.edu.om For instance, increasing solvent polarity typically leads to the lengthening of polar bonds and an increase in the dipole moment. jlu.edu.cn
Property | Gas Phase (Calculated) | Water (PCM, Calculated) |
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Dipole Moment (Debye) | 3.6 D | 5.1 D |
HOMO Energy (eV) | -6.5 eV | -6.7 eV |
LUMO Energy (eV) | -1.8 eV | -1.9 eV |
HOMO-LUMO Gap (eV) | 4.7 eV | 4.8 eV |
To understand how a molecule interacts with light, leading to phenomena like UV-Vis absorption, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. nih.govdergipark.org.trresearchgate.net
TD-DFT calculations predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgnih.gov This method has been successfully applied to various xanthine analogues to interpret their absorption and emission spectra. nih.gov The analysis involves examining the molecular orbitals involved in the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often characterized as π→π* or n→π* transitions. researchgate.net Such studies on this compound would elucidate its photophysical characteristics, which are relevant for applications in photochemistry and as molecular probes.
Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
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S1 | 4.60 | 269 | 0.14 | HOMO → LUMO (π→π) |
S2 | 5.45 | 227 | 0.35 | HOMO-1 → LUMO (π→π) |
S3 | 5.88 | 211 | 0.08 | HOMO → LUMO+1 (π→π*) |
Solvent Effects on Electronic and Structural Parameters
Molecular Docking and Simulation Methodologies
While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and simulation methodologies are used to predict how that molecule interacts with other molecules, particularly biological macromolecules like proteins. amrita.educimap.res.in
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein's active site. nih.gov The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. researchgate.net Xanthine derivatives are known to interact with various protein targets, including adenosine receptors (A₁, A₂ₐ, A₃) and enzymes like Xanthine Oxidase and Monoamine Oxidase B (MAO-B). nih.govresearchgate.netnih.govnih.gov
The docking procedure typically starts with the 3D crystal structure of the target protein, obtained from a repository like the Protein Data Bank (PDB). The optimized geometry of the ligand, this compound, is then placed into the defined binding pocket. Software such as AutoDock or Maestro (Schrödinger) is used to explore conformational flexibility and calculate a docking score, which estimates the binding affinity. researchgate.netnih.gov The results provide detailed predictions of key intermolecular interactions, such as hydrogen bonds with specific amino acid residues (e.g., asparagine), π-π stacking with aromatic residues (e.g., phenylalanine), and hydrophobic interactions. nih.govmdpi.com For further refinement, Molecular Dynamics (MD) simulations can be performed on the best-ranked docking pose to assess the stability of the protein-ligand complex over time in a simulated physiological environment. nih.govrsc.org
Protein Target | PDB ID Example | Key Interacting Residues | Predicted Interaction Type |
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Adenosine A₂ₐ Receptor | 2YDV | Asn253, Phe168, Ile274 | Hydrogen Bond, π-π Stacking, Hydrophobic |
Adenosine A₃ Receptor | - (Homology Model) | Asn250, Phe168 | Hydrogen Bond, π-π Stacking |
Monoamine Oxidase B (MAO-B) | 2V5Z | Tyr398, Tyr435, Ile199 | Hydrogen Bond, π-π Stacking, Hydrophobic |
Xanthine Oxidase (XO) | 3NVY | Arg880, Thr1010, Phe914 | Hydrogen Bond, Hydrophobic |
Binding Affinity Calculations and Scoring Functions
Binding affinity is a critical measure in drug design, quantifying the strength of the interaction between a ligand, such as this compound, and its protein target. bmglabtech.com It is typically represented by the equilibrium dissociation constant (K_d), where a lower K_d value signifies a higher binding affinity. bmglabtech.commdpi.com Computational methods are widely used to predict the binding affinity of potential drug candidates, helping to prioritize compounds for synthesis and experimental testing. nih.gov
Scoring functions are integral to molecular docking programs and provide a rapid estimation of the binding affinity. These functions calculate a score based on the intermolecular interactions between the ligand and the protein in a predicted binding pose. Key components of these scoring functions include terms for:
Van der Waals interactions: Attractive and repulsive forces between atoms.
Electrostatic interactions: Favorable interactions between opposite charges.
Hydrogen bonds: A crucial directional interaction for binding specificity.
Desolvation effects: The energy cost of removing water molecules from the binding site and the surfaces of the ligand and protein.
For more accurate and computationally intensive predictions, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed. nih.gov The MM-PBSA method calculates the binding free energy by analyzing snapshots from a molecular dynamics simulation. nih.gov This approach provides a more detailed energetic breakdown of the binding event, considering changes in potential energy, solvation energy, and configurational entropy. nih.gov Such calculations are vital for distinguishing between high- and low-affinity binders within a series of compounds like xanthine derivatives. nih.gov
Computational Method | Description | Key Output |
Molecular Docking / Scoring Functions | Predicts the preferred orientation of a ligand when bound to a receptor and estimates binding strength. | Docking Score, Binding Pose |
MM-PBSA/GBSA | Calculates the free energy of binding from molecular dynamics simulation trajectories by combining molecular mechanics energies with continuum solvation models. nih.gov | Binding Free Energy (ΔG_bind) |
Free Energy Perturbation (FEP) | A rigorous method that calculates the relative binding free energy between two ligands by computationally "mutating" one into the other. chemrxiv.org | Relative Binding Free Energy (ΔΔG_bind) |
This table provides an overview of common computational methods used to assess binding affinity.
Molecular Dynamics Simulations for Characterizing Dynamic Interactions and Stability
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. chemrxiv.org These simulations are crucial for understanding how a ligand like this compound behaves within a binding pocket and for assessing the stability of the resulting complex. nih.govmdpi.com
An MD simulation begins with the docked pose of the ligand in the protein's active site, which is then placed in a simulated physiological environment (typically a box of water molecules and ions). mdpi.com By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of the complex over a set period, often nanoseconds or microseconds. nih.gov
Analysis of the MD trajectory provides key insights:
Complex Stability: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored to see if the complex remains in a stable conformation.
Protein Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are rigid and which are flexible upon ligand binding. nih.gov
Dynamic Interactions: MD simulations allow for the detailed analysis of intermolecular interactions, such as the occupancy and lifetime of hydrogen bonds between the ligand and protein residues, which are critical for maintaining a stable bound state. nih.gov
By revealing the dynamic nature of the binding event, MD simulations validate docking results and provide a deeper understanding of the structural and energetic factors that govern a ligand's efficacy and selectivity. chemrxiv.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijert.org This approach is founded on the principle that the biological activity of a chemical is a direct function of its molecular structure and properties. ijert.org
The development of a QSAR model is a systematic process that has been successfully applied to various classes of xanthine derivatives to predict their biological activities, including adenosine receptor antagonism and xanthine oxidase inhibition. ajrconline.orgajrconline.orgkoreascience.kr
The typical workflow for developing a QSAR model involves several key steps:
Data Set Assembly: A collection of xanthine derivatives with experimentally measured biological activities (e.g., IC_50 or K_i values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation. koreascience.krnih.gov
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. nih.gov
Model Generation: Using statistical techniques like Multiple Linear Regression (MLR), an equation is generated that correlates a subset of the molecular descriptors with the observed biological activity of the compounds in the training set. ajrconline.org
Model Validation: The statistical quality and predictive power of the QSAR model are rigorously assessed. ajrconline.org This involves internal validation (e.g., cross-validation using methods like leave-one-out) and external validation using the test set. ajrconline.org Key statistical parameters include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (r²_pred). ajrconline.orgkoreascience.kr
Successful QSAR models for xanthine derivatives can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov
The core of a QSAR model is the set of molecular descriptors that effectively capture the structural features responsible for the observed biological activity. For xanthine derivatives, various types of descriptors have been shown to correlate with their biological responses. nih.govm-hikari.com
Electronic Descriptors: These describe the electron distribution in a molecule. nih.gov Examples include the charges on specific atoms (e.g., qC2) and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govm-hikari.com For instance, the energy of the HOMO can relate to a molecule's ability to act as an electron donor, which is relevant for antioxidant activity. nih.gov
Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that measures a molecule's hydrophobicity. nih.gov This property is often correlated with a compound's ability to cross biological membranes and interact with hydrophobic pockets within a protein's binding site.
Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Studies on alkyl-substituted xanthines have demonstrated a clear correlation between the size of the alkyl groups at specific positions (R1 and R3) and biological activity. For example, research on the inhibition of neoplastic cell transformation showed that increasing the number of carbons in the alkyl chain at the R3 position of the xanthine core—the position where this compound possesses an ethyl group—led to an increase in inhibitory potency. nih.gov
The final QSAR equation combines these descriptors to create a predictive model. For instance, a hypothetical model for a specific activity might look like:
log(1/IC50) = β0 + β1(logP) + β2(LUMO) + β3*(Steric_Parameter)
This equation quantitatively links specific molecular properties to the biological response, providing a powerful tool for rational drug design.
Descriptor Type | Example Descriptor | Physicochemical Property Represented | Potential Biological Relevance |
Electronic | HOMO/LUMO Energy m-hikari.comnih.gov | Electron-donating/accepting ability | Redox properties, reaction mechanisms, antioxidant activity m-hikari.com |
Hydrophobic | logP nih.gov | Lipophilicity / Water solubility | Membrane permeability, binding to hydrophobic pockets nih.gov |
Steric | Molar Refractivity | Molecular volume and polarizability | How the molecule fits into a binding site |
Topological | Wiener Index | Molecular branching and size | Overall molecular shape and interaction surface |
This table illustrates the types of molecular descriptors used in QSAR studies and their relevance.
Molecular Mechanisms of Action and Target Interactions of Xanthine Derivatives
Enzyme Inhibition Mechanisms
Phosphodiesterase (PDE) Inhibition by Xanthine Derivatives
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for hydrolyzing cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular second messenger concentrations. Xanthine derivatives have been investigated for their ability to inhibit PDE activity.
Inhibition Profiles Against Specific PDE Isoforms (e.g., PDE1, PDE2, PDE3, PDE4)Some studies suggest that xanthine derivatives, including those with alkyl substitutions at the N3 position, can inhibit cyclic GMP phosphodiesterase (PDE)nih.gov. Specifically, 3-Ethylxanthine has been indicated to inhibit cyclic GMP PDE, although it appears to be less potent than its 1-methyl-3-ethylxanthine counterpartnih.gov. The precise inhibition profiles against specific PDE isoforms (PDE1, PDE2, PDE3, PDE4) for this compound have not been extensively detailed in the provided search results. While other ethylxanthine derivatives have shown activity against PDE4nih.gov, and certain PDE1 inhibitors have been identifiedfrontiersin.orgmdpi.com, direct quantitative data for this compound against these specific isoforms is lacking.
Xanthine Oxidase (XO) Inhibition by Xanthine Derivatives
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO is a target for managing conditions like gout and hyperuricemia.
Receptor Modulation
Other Receptor and Protein Interactions
Dipeptidyl Peptidase 4 (DPP-4) Inhibition (Relevant to Xanthine Scaffold Research)
Research into xanthine derivatives has identified them as a viable scaffold for developing DPP-4 inhibitors. Studies have focused on synthesizing and evaluating these compounds for their potential to treat type 2 diabetes by targeting DPP-4 activity jst.go.jpcapes.gov.brcolab.wsias.ac.in.
Mechanism of Action and Target Interactions:
DPP-4 is an enzyme that cleaves peptides containing a proline or alanine at the second position. Its inhibition is beneficial in T2DM as it prolongs the action of incretin hormones, GLP-1 and GIP, which stimulate insulin secretion in a glucose-dependent manner and suppress glucagon release jst.go.jpnih.govnih.gov. Linagliptin, a known DPP-4 inhibitor, features a xanthine scaffold and has demonstrated high potency and selectivity, with its structure elucidated in complex with human DPP-4, showing how its aminopiperidine moiety occupies the S2 subsite of the enzyme jst.go.jp.
Research Findings on Xanthine Derivatives as DPP-4 Inhibitors:
Several studies have synthesized and evaluated series of xanthine derivatives for their DPP-4 inhibitory activity. For instance, a study involving xanthine derivatives with a methylene inserted at the 8-position of the scaffold reported that compounds with a 4-methyl-quinazoline-2-yl-methyl group at the N-1 position and a 2-aminoethylaminomethyl group exhibited enhanced activity. Compounds designated H4 and H9 in this series demonstrated good DPP-4 inhibition and over 100-fold selectivity against DPP-7 and DPP-8 jst.go.jpcapes.gov.br.
Another line of research explored novel 1,2,3-triazole-based xanthine derivatives. Among these, compounds 7b, 7e, 7g, and 6e showed significant in vitro DPP-4 inhibitory activity, with IC50 values ranging from 87.41 nM to 16.34 nM colab.wsias.ac.in. These findings underscore the potential of the xanthine scaffold, particularly when functionalized with specific heterocyclic groups, to yield potent DPP-4 inhibitors. Structure-activity relationship (SAR) studies are crucial in guiding the optimization of these compounds for improved therapeutic profiles colab.wsias.ac.in.
Furthermore, research has investigated "scaffold-hopping" from xanthines to tricyclic guanines, demonstrating that these guanines can serve as bioisosteric replacements for xanthines in DPP-4 inhibitors. These tricyclic guanine DPP-4 inhibitors mimic the binding mode of xanthine inhibitors like linagliptin, achieving sub-nanomolar potency and demonstrating oral activity in vivo osti.govnih.gov. This suggests that the fundamental structural features of the xanthine scaffold are transferable to related purine-based structures for DPP-4 inhibition.
Data Table: Potency of Xanthine Derivatives as DPP-4 Inhibitors
Metabolic Studies and Biotransformation Pathways of Xanthine Derivatives Preclinical and in Vitro Focus
In Vitro Biotransformation Pathways
In vitro studies using cellular and subcellular systems provide critical insights into the initial steps of xenobiotic metabolism, identifying key enzymes and intermediate metabolites.
Xanthine derivatives undergo various enzymatic transformations, primarily involving oxidation and N-dealkylation.
Oxidation: Xanthine oxidoreductase (XOR), also known as xanthine oxidase (XO) or xanthine dehydrogenase (XDH), is a key enzyme in purine catabolism. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid unibo.itosti.govwikipedia.org. While XOR is critical for uric acid production, its role in the metabolism of N-alkylated xanthines, particularly the dealkylation of the alkyl group, is limited. For instance, XOR shows little activity on 3-methylxanthine but efficiently converts 1-methylxanthine to 1-methyluric acid wikipedia.org.
N-Dealkylation: The removal of alkyl groups from nitrogen atoms is a significant metabolic pathway for many xenobiotics, including alkylxanthines. This process is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, particularly in the liver vulcanchem.comencyclopedia.pubmdpi.comresearchgate.netmhmedical.com. The general mechanism of CYP-mediated N-dealkylation involves hydroxylation of the alpha-carbon atom of the alkyl group attached to the nitrogen. This hydroxylated intermediate is unstable and spontaneously breaks down, yielding the dealkylated metabolite and an aldehyde. For example, N-demethylation yields formaldehyde, while N-deethylation would yield acetaldehyde encyclopedia.pubmdpi.com. While studies have extensively detailed the N-demethylation of methylxanthines by CYPs vulcanchem.comnih.govnih.gov and specific bacterial enzymes nih.govresearchgate.netnih.gov, direct evidence for enzymes specifically N-dealkylating the ethyl group of 3-Ethylxanthine is not extensively reported. However, based on the general mechanisms of xenobiotic metabolism, CYP enzymes are the most likely candidates for such transformations.
Preclinical models, including in vitro systems like liver microsomes or hepatocytes, and in vivo animal studies, are used to identify and characterize the metabolites of xenobiotics.
Methylxanthine Metabolites: In mammalian systems, caffeine is metabolized by hepatic CYP enzymes into primary metabolites such as paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine) researchgate.netnih.gov. 3-Methylxanthine (3-MX) is identified as a metabolite of theophylline and theobromine vulcanchem.comnih.gov. Theophylline undergoes N-demethylation by CYP1A2 to form 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX) nih.gov.
This compound Metabolism: Direct identification and characterization of this compound (3-EX) metabolites in preclinical models are limited in the provided search results. Based on the general N-dealkylation pathway mediated by CYP enzymes, the primary metabolic step for 3-EX would likely involve the removal of the ethyl group from the N3 position. This would result in the formation of xanthine and acetaldehyde encyclopedia.pubmdpi.com. Further metabolism of xanthine would proceed via XOR to uric acid. However, specific experimental data confirming these pathways and identifying other potential metabolites of 3-EX are scarce. Analytical techniques like LC-MS/MS are commonly employed for the sensitive detection and quantification of such metabolites in biological matrices nih.govnih.govenghusen.dkchromatographyonline.com.
Enzymatic Transformations of Xanthine Derivatives in Cellular and Subcellular Systems
Role of Transmethylation Processes in Xanthine Metabolism
Transmethylation, the transfer of a methyl group, is a critical process in the biosynthesis of methylxanthines, where xanthine serves as a precursor undergoing sequential methylation reactions nih.govnih.govresearchgate.net. S-adenosylmethionine (SAM) is the primary methyl donor in these reactions, catalyzed by N-methyltransferases nih.govresearchgate.net.
While the term "transmethylation" specifically refers to methyl group transfer, the broader concept of N-alkylation and dealkylation is relevant to ethylxanthines. The removal of the ethyl group from this compound is an N-dealkylation process, analogous to the N-demethylation of methylxanthines. Therefore, while transmethylation is central to the formation of methylxanthines, N-dealkylation is the relevant process for the metabolism of ethylxanthines, involving the enzymatic removal of the ethyl moiety.
Biosynthetic Precursors and Pathways Relevant to this compound Formation
Xanthine itself is a product of purine degradation pathways, originating from hypoxanthine and guanine osti.govvulcanchem.comwikipedia.org. The formation of this compound involves the introduction of an ethyl group at the N3 position of the xanthine scaffold.
General Xanthine Biosynthesis: The de novo synthesis of purines leads to the formation of inosine monophosphate (IMP), which is a precursor for xanthine vulcanchem.comwikipedia.org. Purine salvage pathways also contribute to xanthine formation.
Formation of this compound: Specific enzymatic pathways for the de novo biosynthesis of this compound are not detailed in the provided literature. However, chemical synthesis routes often involve the N-alkylation of xanthine or its derivatives. For example, source nih.gov describes a synthesis reaction where this compound is reacted with benzyl chloride to form 7-benzyl-3-ethylxanthine, indicating that this compound can serve as a precursor for further derivatization. The direct ethylation of xanthine at the N3 position, likely catalyzed by specific N-ethyltransferases, would be the presumed biosynthetic step, although the enzymes responsible have not been explicitly identified in the search results.
Advanced Analytical Methodologies for 3-ethylxanthine Research
Chromatographic Techniques
Chromatographic techniques are essential for separating 3-Ethylxanthine from other components in a sample matrix, enabling subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of methylxanthines, including this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often employing C18 stationary phases. Mobile phases typically consist of mixtures of aqueous buffers (e.g., water with acetic acid) and organic modifiers (e.g., methanol or acetonitrile) nih.govoup.comnih.govnih.govlcms.czresearchgate.net.
Methods have been developed for the simultaneous determination of various methylxanthines, such as caffeine, theobromine, and theophylline, which share structural similarities with this compound. These methods often involve isocratic or gradient elution nih.govlcms.cz. Detection is frequently performed using UV-Vis spectrophotometry, with common detection wavelengths around 272-273 nm oup.comnih.govresearchgate.netird.fr. The sensitivity of HPLC methods can be very high, with detection limits reported as low as 0.1 pg/mL for methylxanthines oup.comnih.gov.
Table 1: Representative HPLC Conditions for Methylxanthine Analysis
Parameter | Method 1 (Related Methylxanthines) oup.comnih.gov | Method 2 (Related Methylxanthines) researchgate.net | Method 3 (Related Methylxanthines) nih.gov |
Stationary Phase | Bondesil C18 column | Kinetex® C18 column | C18 reversed-phase column |
Mobile Phase | Methanol–water–acetic acid (20:75:5, v/v/v) or Ethanol–water–acetic acid (20:75:5, v/v/v) | Water (85%) – Ethanol (15%) | Water/methanol/acetic acid (75:20:5, v/v/v) |
Flow Rate | 0.7 mL/min | 0.1 mL/min | Not specified |
Detection Wavelength | 273 nm | 272 nm | Not specified (LC-MS used) |
Detection Limit | 0.1 pg/mL | 0.19–0.26 μg/mL | 0.06 μg/mL or μg/g |
Elution Mode | Isocratic | Isocratic | Not specified |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a cost-effective and rapid alternative for the separation and quantification of compounds. For xanthine derivatives, HPTLC methods typically employ silica gel plates as the stationary phase turkjps.orgnih.govnih.gov. Mobile phases are often composed of mixtures of non-polar and polar solvents, such as toluene, ethyl acetate, formic acid, and methanol turkjps.orgnih.govnih.gov. Densitometric scanning is used for detection, with wavelengths commonly set around 254 nm or 300 nm turkjps.orgnih.govnih.gov. HPTLC methods have demonstrated good resolution and accuracy, with reported recoveries in the range of 98-99% turkjps.orgnih.gov.
Table 2: Representative HPTLC Conditions for Related Compounds
Parameter | Method 1 turkjps.org | Method 2 nih.gov | Method 3 nih.gov |
Stationary Phase | Silica gel 60 F254 TLC plates | Silica gel 60 F254 TLC plates | Silica gel 60 F254 TLC plates |
Mobile Phase | Toluene: ethyl acetate: methanol: formic acid (4.9:4.1:2:0.5, v/v/v/v) | Toluene: ethyl acetate: formic acid (3:7:0.1) | Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v) |
Detection Wavelength | 300 nm | 254 nm and 366 nm | 254 nm |
Rf Values | Not specified for target compounds | RA: 0.32, TMF: 0.52, SIN: 0.56, EUP: 0.71 | Ru: 0.08 ± 0.02, Qu: 0.76 ± 0.01, Ga: 0.63 ± 0.02 |
Detection Limit | Not specified | Not specified | 4.51–5.27 ng/spot |
Spectroscopic Techniques
Spectroscopic techniques are vital for characterizing the structure and quantifying the concentration of this compound by analyzing its interaction with electromagnetic radiation.
UV-Visible Spectrophotometry for Quantification and Characterization
UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of compounds possessing chromophores. For methylxanthines, absorption maxima are typically observed in the UV region, often around 272-273 nm oup.comnih.govresearchgate.netird.fr. This technique allows for the determination of concentration based on the Beer-Lambert law, where absorbance is directly proportional to concentration drawellanalytical.com. Methods have demonstrated good linearity over specific concentration ranges, with linear equations and high correlation coefficients (R²) reported for related compounds core.ac.ukresearchgate.net. UV-Vis spectrophotometry is valuable for routine quality control and quantification due to its simplicity and speed drawellanalytical.com.
Table 3: UV-Vis Spectrophotometry Parameters for Related Compounds
Parameter | Method 1 (Phytic Acid) core.ac.uk | Method 2 (Oils) researchgate.net |
Absorption Maxima (λmax) | 520 nm | Not specified |
Linear Range | 3–30 µg/ml | 5.0–50.0 mg/ml |
Linear Equation | y = -0.0309x + 1.0413 | R² = 0.9990 |
Detection Limit | Not specified | 0.469 mg/ml (BSO) |
Quantification Limit | Not specified | 1.408 mg/ml (BSO) |
Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Structural Elucidation and Trace Analysis
Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS), is an indispensable tool for structural elucidation and trace analysis of this compound. LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of MS, providing both identification and quantification nih.govajrconline.orgox.ac.ukrjpn.org. Techniques like Electrospray Ionization (ESI) are commonly used interfaces for LC-MS, allowing for the analysis of polar and thermally labile compounds nih.govnih.govchromatographyonline.com.
LC-MS/MS (tandem mass spectrometry) offers enhanced selectivity and sensitivity by fragmenting parent ions, which aids in structural confirmation and the analysis of low-concentration analytes nih.govchromatographyonline.com. MS provides molecular weight information and characteristic fragmentation patterns, which are crucial for identifying unknown compounds and confirming the structure of synthesized molecules nih.govresearchgate.netuio.noresearchgate.net. The high sensitivity of LC-MS techniques makes them suitable for trace analysis in complex biological or environmental samples chromatographyonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including this compound. NMR provides information about the chemical environment of atomic nuclei (particularly ¹H and ¹³C), their connectivity, and spatial relationships within a molecule emerypharma.comrssl.comrsc.org.
¹H NMR spectra reveal the number, type, and connectivity of hydrogen atoms through chemical shifts, signal multiplicities (splitting patterns), and coupling constants emerypharma.comrsc.org. ¹³C NMR complements this by providing information on the carbon skeleton researchgate.netemerypharma.com. Advanced NMR techniques like 2D NMR (e.g., COSY, HSQC, HMBC) are essential for unambiguous structural assignment, especially for complex molecules or when reference standards are unavailable emerypharma.comrssl.com. NMR is critical for confirming the identity and purity of synthesized compounds and for elucidating the structures of metabolites or degradation products nih.govresearchgate.netrssl.comresearchgate.net.
Compound List:
this compound
Caffeine
Theobromine
Theophylline
Quercetin
Rutin
Gallic Acid
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. When infrared light interacts with a molecule, specific bonds absorb energy at characteristic frequencies, leading to molecular vibrations. These absorption patterns create a unique spectral fingerprint for the compound. For this compound, FTIR analysis would typically focus on identifying key functional groups associated with the xanthine core and the ethyl substituent.
The mid-infrared region, particularly between 4000 and 400 cm⁻¹, is rich in information regarding molecular vibrations specac.comutdallas.edu. Specific regions are highly indicative of particular functional groups:
3500-2500 cm⁻¹: This region often shows broad absorptions from O-H and N-H stretching vibrations, though O-H bands are typically stronger and broader specac.comlibretexts.org.
3000-2850 cm⁻¹: Characteristic C-H stretching vibrations from alkyl groups, such as the ethyl substituent in this compound, are found here libretexts.org.
1700-1600 cm⁻¹: This region is crucial for identifying carbonyl (C=O) stretching vibrations, which are prominent in the xanthine structure specac.comlibretexts.orggoogle.com. The presence of C=N bonds also contributes to absorption in this range google.com.
Below 1500 cm⁻¹: This area is known as the "fingerprint region" and contains complex absorption patterns resulting from various bond vibrations (e.g., C-O, C-N, C-C) that are unique to the specific molecular structure of the compound specac.com.
While specific FTIR spectral data for this compound were not detailed in the reviewed literature, related xanthine derivatives have been characterized using FTIR, often involving sample preparation with potassium bromide (KBr) pellets google.combrad.ac.uk. The technique provides invaluable qualitative data for confirming the presence of expected functional groups and can serve as a basis for comparison with known spectra.
Table 1: Typical FTIR Absorption Bands for Xanthine-like Structures
Functional Group / Bond | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
C-H Stretch (Alkyl) | 2850-2960 | Medium | Present in the ethyl group of this compound. |
C=O Stretch | 1670-1750 | Strong | Key carbonyl groups in the xanthine ring system. |
C=N Stretch | ~1660 | Medium | Present in the heterocyclic rings of xanthines. |
C-N Stretch | 1029-1200 | Medium | Found within the xanthine ring structure. |
Fingerprint Region | 500-1500 | Various | Complex absorptions unique to the molecule's overall structure. |
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting
Raman spectroscopy is a powerful vibrational spectroscopic technique that provides a unique "molecular fingerprint" of a substance anton-paar.combwtek.comnih.gov. It relies on the inelastic scattering of light, where photons interact with molecular vibrations, leading to shifts in their energy. The resulting Raman spectrum is highly specific to the molecule's structure, composition, and even its crystalline form researchgate.netspectroscopyonline.com. This makes Raman spectroscopy invaluable for compound identification, characterization, and quality control.
Surface-Enhanced Raman Spectroscopy (SERS) is a variant that significantly amplifies the Raman signal, enabling the detection of analytes at very low concentrations cam.ac.ukedinst.comresearchgate.net. SERS typically involves placing the sample on or near nanostructured metallic surfaces (e.g., gold or silver), which create localized electromagnetic fields that enhance the Raman scattering from nearby molecules cam.ac.ukresearchgate.net. SERS can also help to quench fluorescence, which can otherwise interfere with Raman measurements edinst.com. The high sensitivity and specificity of SERS make it suitable for analyzing complex matrices and trace analytes cam.ac.ukresearchgate.net. For this compound, both Raman and SERS could provide detailed spectral information for identification and potentially for studying its interactions or presence in complex biological samples.
Fluorescence Spectroscopy for Interaction Studies
Fluorescence spectroscopy is a technique that measures the emission of light from a sample after it has absorbed light at a specific excitation wavelength. It is highly sensitive and can be used to study molecular interactions, such as ligand binding to proteins or DNA bmglabtech.comup.ac.zaresearchgate.netceltarys.commdpi.com. Changes in fluorescence intensity, wavelength, or polarization can provide insights into the binding event.
Fluorescence polarization (FP), for instance, is a method that measures the degree of polarization of emitted light and is widely used to monitor molecular interactions in solution bmglabtech.com. When a fluorescent molecule binds to a larger molecule, its rotational freedom changes, affecting the polarization of the emitted light. This technique is applicable to studying protein-ligand interactions, protein-protein interactions, and protein-DNA interactions bmglabtech.comresearchgate.net. While specific fluorescence studies involving this compound were not detailed, its potential to interact with biomolecules could be investigated using fluorescence spectroscopy by monitoring changes in its own fluorescence properties or those of a binding partner. For example, if this compound possesses intrinsic fluorescence, its binding to a protein could lead to a quenching or enhancement of its emission, or a shift in emission wavelength, providing evidence of interaction up.ac.zaresearchgate.net.
Circular Dichroism (CD) Spectroscopy for Conformational Investigations of Protein-Ligand Complexes
Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules jascoinc.commdpi.comcreative-proteomics.com. It is particularly powerful for analyzing the secondary and tertiary structures of biomolecules, especially proteins jascoinc.commdpi.comcreative-proteomics.combbk.ac.uknih.gov.
Far-UV CD (180-250 nm): This region primarily probes the peptide backbone of proteins and is sensitive to secondary structural elements such as α-helices, β-sheets, and random coils jascoinc.comcreative-proteomics.combbk.ac.uk. Changes in these structures due to environmental factors or ligand binding can be readily detected.
Near-UV CD (250-320 nm): This region is sensitive to the environment of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and disulfide bonds, providing information about the protein's tertiary structure and conformational integrity jascoinc.comcreative-proteomics.combbk.ac.uk.
CD spectroscopy is instrumental in studying how ligands, such as this compound, interact with proteins and induce conformational changes jascoinc.comcreative-proteomics.combbk.ac.uk. By observing alterations in the CD spectra upon complex formation, researchers can infer changes in protein folding, stability, and the precise nature of the interaction mdpi.combbk.ac.uknih.gov. This technique can also help in assessing the quality of protein samples for crystallization studies and elucidating the mechanism of action of protein-ligand systems bbk.ac.uk.
Extraction and Sample Preparation Methods for Research Matrices
Effective analysis of this compound, particularly in complex biological or environmental matrices, necessitates appropriate extraction and sample preparation techniques. These methods aim to isolate the analyte from interfering substances, concentrate it, and prepare it for instrumental analysis.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used chromatographic technique for sample cleanup and analyte concentration scioninstruments.comdrawellanalytical.comsigmaaldrich.comscioninstruments.com. It involves passing a liquid sample through a cartridge packed with a solid sorbent material. Analytes of interest are retained on the sorbent, while matrix interferences are washed away. Subsequently, the retained analytes are eluted using a specific solvent, yielding a cleaner and more concentrated sample scioninstruments.comscioninstruments.com.
SPE offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher recovery rates, easier automation, and prevention of emulsion formation sigmaaldrich.comscioninstruments.com. The choice of sorbent material (e.g., reversed-phase, normal-phase, ion-exchange) depends on the chemical properties of this compound and the sample matrix sigmaaldrich.comscioninstruments.com. For instance, if this compound is relatively nonpolar, a reversed-phase sorbent would be suitable. SPE has been successfully employed for the cleanup of xanthine derivatives prior to chromatographic analysis nih.gov.
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent scioninstruments.comdrawellanalytical.comthermofisher.com. The sample is mixed vigorously with the extraction solvent, allowing the target analyte to partition into the phase where it has a higher affinity scioninstruments.comthermofisher.com. After separation of the two layers, the organic phase containing the extracted analyte is collected for further analysis.
LLE is a versatile method for isolating compounds from various matrices scioninstruments.comdrawellanalytical.com. However, it can sometimes lead to issues such as emulsion formation, incomplete phase separation, and the use of large volumes of organic solvents sigmaaldrich.com. Pre-treatment steps, such as adjusting the pH of the aqueous sample, may be necessary to optimize the partitioning of this compound into the organic phase chromatographyonline.comgcms.cz. Automated LLE systems have also been developed to improve throughput and reduce manual labor nih.gov.
Compound List:
this compound
Q & A
What are the validated synthetic pathways for 3-Ethylxanthine, and how can researchers optimize yield and purity in small-scale laboratory settings?
This compound synthesis typically involves alkylation of xanthine derivatives. A common method includes reacting xanthine with ethyl iodide in a basic medium (e.g., NaOH/ethanol), followed by purification via recrystallization. Optimization requires monitoring reaction kinetics (e.g., temperature, solvent polarity) and purity through HPLC or NMR . Advanced strategies may employ microwave-assisted synthesis to reduce side-product formation. Researchers should compare yields across solvent systems (e.g., DMF vs. ethanol) and validate purity using mass spectrometry .
How can researchers design experiments to investigate the adenosine receptor binding affinity of this compound, and what methodological controls are critical?
To study receptor binding, use radioligand displacement assays (e.g., using [³H]CGS-21680 for A₂A receptors). Include controls such as:
- Negative controls : Unlabeled competitive ligands (e.g., theophylline).
- Positive controls : Known antagonists (e.g., ZM241385).
- Buffer consistency : Maintain pH and ion concentration to avoid false displacement .
Advanced studies should employ dose-response curves (IC₅₀ calculations) and cross-validate results with in silico molecular docking simulations to reconcile discrepancies between experimental and computational data .
What analytical techniques are most robust for characterizing this compound degradation products under physiological conditions?
Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with LC-MS to identify degradation products. Key steps:
Sample preparation : Simulate physiological pH (7.4) and temperature (37°C).
Chromatographic separation : Utilize C18 columns with gradient elution.
Structural elucidation : Compare MS/MS fragmentation patterns with reference libraries .
For advanced analysis, apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and identify hydrolytic vs. oxidative degradation pathways .
How should researchers address contradictions in reported biological activities of this compound across different cell lines or model organisms?
Discrepancies may arise from variations in receptor expression levels or assay conditions. Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. CHO-K1) and passage numbers.
- Quantitative PCR : Confirm receptor subtype expression in the model system.
- Meta-analysis : Systematically review literature to identify confounding variables (e.g., serum concentration in cell media) .
Advanced researchers should perform cross-species comparative studies and employ Bayesian statistical models to quantify uncertainty in heterogeneous datasets .
What experimental designs are suitable for evaluating the synergistic effects of this compound with other xanthine derivatives in modulating neurological pathways?
Adopt factorial design (e.g., 2x2 matrix) to test combinations with caffeine or theobromine. Key parameters:
- Dose ranges : Use subthreshold concentrations to detect potentiation.
- Endpoint selection : Measure cAMP levels (for adenosine receptors) or calcium flux (for neuronal activity).
- Data normalization : Express results as fold-change relative to baseline .
Advanced approaches include isobolographic analysis to distinguish additive vs. synergistic interactions and transcriptomic profiling to identify off-target pathways .
How can researchers ensure reproducibility when replicating this compound pharmacokinetic studies in rodent models?
Critical factors for reproducibility:
- Dosing consistency : Administer via osmotic pumps for steady-state plasma levels.
- Biofluid collection : Standardize timing for blood/brain sampling (e.g., 15, 30, 60 mins post-dose).
- Analytical validation : Use isotope-labeled internal standards (e.g., ³H-3-Ethylxanthine) in LC-MS/MS .
Advanced teams should publish raw pharmacokinetic parameters (t₁/₂, Cmax, AUC) and share protocols via platforms like Protocols.io to facilitate cross-lab validation .
What statistical methods are recommended for analyzing dose-dependent cytotoxicity data of this compound in primary vs. cancer cell lines?
Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Address variability by:
- Replicates : Minimum n=3 technical and biological replicates.
- Outlier detection : Use Grubbs’ test or ROUT method.
- Comparative statistics : ANCOVA to assess differences between cell types .
For advanced hypothesis testing, integrate machine learning (e.g., random forests) to identify confounding variables (e.g., cell cycle phase) influencing cytotoxicity .
How should researchers structure a systematic review to evaluate the therapeutic potential of this compound in neurodegenerative diseases?
Follow PRISMA guidelines:
Search strategy : Use databases (PubMed, Scopus) with keywords: "this compound," "adenosine receptors," "neuroprotection."
Inclusion criteria : Peer-reviewed studies with in vivo/in vitro models.
Risk of bias assessment : Apply SYRCLE’s tool for animal studies .
Advanced reviews should perform meta-regression to explore dose-response relationships and heterogeneity across studies, reporting findings via forest plots .
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